Evidence 1: TIF2 (740-753) Exhibits Sub‑Nanomolar Affinity for the Androgen Receptor, Surpassing SRC‑1 Peptides by Over Four Orders of Magnitude
The TIF2 (740‑753) peptide demonstrates high‑affinity binding to the androgen receptor (AR) ligand‑binding domain, with a dissociation constant (Kd) ranging from 0.52 to 1.95 nM as determined across multiple independent assays [1]. In stark contrast, a representative peptide from SRC‑1a (another p160 coactivator family member) binds to AR with a Kd of 14 μM (14,000 nM), reflecting an approximately 10,000‑fold lower affinity [2]. This profound difference in binding affinity is attributed to the unique structural complementarity between the TIF2 Box B3 sequence and the AR coactivator binding groove, as visualized in high‑resolution crystal structures (PDB: 2AO6, 2Q7J) [3].
| Evidence Dimension | Binding Affinity to Androgen Receptor (Kd) |
|---|---|
| Target Compound Data | 0.52 – 1.95 nM |
| Comparator Or Baseline | SRC-1a peptide: 14,000 nM (14 μM) |
| Quantified Difference | ~10,000‑fold lower Kd (higher affinity) |
| Conditions | Recombinant AR ligand‑binding domain; various biochemical assays (surface plasmon resonance, fluorescence polarization); as reported in structural biology and biochemical studies. |
Why This Matters
Procurement of a peptide with sub‑nanomolar affinity ensures sensitive and reliable detection of AR‑coactivator interactions, which is critical for high‑throughput screening and mechanistic studies; a low‑affinity generic peptide would yield weak or non‑specific signals.
- [1] RCSB Protein Data Bank Entry 2AO6. Crystal structure of the human androgen receptor ligand binding domain bound with TIF2(iii) 740-753 peptide and R1881. DOI: 10.2210/pdb2AO6/pdb. Binding affinity data: Kd min: 0.52 nM, max: 1.95 nM from 10 assays. View Source
- [2] Reid J, Kelly SM, Watt K, Price NC, McEwan IJ. Functional characterization of the native NH2-terminal transactivation domain of the human androgen receptor: binding kinetics for interactions with TFIIF and SRC-1a. J Biol Chem. 2002 May 31;277(22):19495-504. doi: 10.1074/jbc.M110538200 View Source
- [3] Askew EB, Gampe RT, Stanley TB, Faggart JL, Wilson EM. Modulation of androgen receptor activation function 2 by testosterone and dihydrotestosterone. J Biol Chem. 2007 Sep 7;282(36):25801-16. doi: 10.1074/jbc.M703268200 (PDB: 2Q7J) View Source
